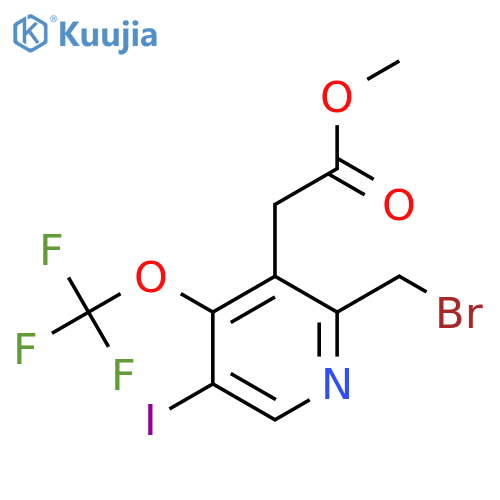

Cas no 1804841-08-4 (Methyl 2-(bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-acetate)

Methyl 2-(bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-(bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-acetate

-

- インチ: 1S/C10H8BrF3INO3/c1-18-8(17)2-5-7(3-11)16-4-6(15)9(5)19-10(12,13)14/h4H,2-3H2,1H3

- InChIKey: MVZCZGRGDCKPFG-UHFFFAOYSA-N

- ほほえんだ: IC1=CN=C(CBr)C(=C1OC(F)(F)F)CC(=O)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 319

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 48.4

Methyl 2-(bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029089811-1g |

Methyl 2-(bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-acetate |

1804841-08-4 | 97% | 1g |

$1,460.20 | 2022-04-01 |

Methyl 2-(bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-acetate 関連文献

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

Methyl 2-(bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-acetateに関する追加情報

Methyl 2-(bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1804841-08-4): A Comprehensive Overview

Methyl 2-(bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1804841-08-4) is a highly specialized chemical compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound, characterized by its unique molecular structure, plays a pivotal role in the development of novel therapeutic agents and advanced materials. Its bromomethyl and iodo substituents, along with the trifluoromethoxy group, make it a versatile intermediate for various chemical transformations.

The growing interest in Methyl 2-(bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-acetate can be attributed to its potential applications in drug discovery and agrochemical development. Researchers are particularly intrigued by its ability to serve as a building block for pyridine-based compounds, which are widely used in medicinal chemistry. The presence of both bromomethyl and iodo groups allows for selective functionalization, enabling the synthesis of complex molecules with tailored properties.

In recent years, the demand for trifluoromethoxy-containing compounds has surged due to their enhanced metabolic stability and bioavailability. This trend aligns with the broader shift toward fluorinated pharmaceuticals, a hot topic in the pharmaceutical industry. Methyl 2-(bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-acetate is well-positioned to meet this demand, as its trifluoromethoxy group imparts desirable pharmacokinetic properties to derived molecules.

From a synthetic perspective, Methyl 2-(bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-acetate offers several advantages. Its pyridine core is a privileged scaffold in drug design, often associated with bioactive molecules. The bromomethyl group facilitates nucleophilic substitution reactions, while the iodo substituent enables cross-coupling reactions, such as Suzuki or Sonogashira couplings. These features make it a valuable tool for chemists working on structure-activity relationship (SAR) studies.

The compound's relevance extends beyond pharmaceuticals. In material science, Methyl 2-(bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-acetate can be used to synthesize functionalized pyridine derivatives for optoelectronic applications. The trifluoromethoxy group, in particular, contributes to the thermal and chemical stability of these materials, making them suitable for high-performance applications.

For researchers seeking high-quality Methyl 2-(bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-acetate, it is essential to source the compound from reputable suppliers. The CAS No. 1804841-08-4 serves as a unique identifier, ensuring accurate procurement. Quality control measures, such as HPLC and NMR analysis, are critical to verifying the purity and integrity of the compound, especially for sensitive applications like drug discovery.

In conclusion, Methyl 2-(bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1804841-08-4) is a multifaceted compound with broad utility in organic synthesis, pharmaceuticals, and materials science. Its unique structural features, including the bromomethyl, iodo, and trifluoromethoxy groups, make it an indispensable tool for modern chemists. As the demand for fluorinated and heterocyclic compounds continues to rise, this compound is poised to play an even more significant role in scientific advancements.

1804841-08-4 (Methyl 2-(bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-acetate) 関連製品

- 2228554-59-2(3,3,4,4,5,5,5-heptafluoropentanimidamide)

- 1807293-09-9(Ethyl 2-cyano-4-fluoro-3-nitrophenylacetate)

- 2567497-46-3(3-(3,5-dichlorophenyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopropanoic acid)

- 1780563-44-1(Bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine, N-methyl-4-(trifluoromethyl)-)

- 884344-37-0(2-Azetidinone, 4-(phenylmethyl)-, (4R)-)

- 1260903-07-8(2-(6-Bromopyridin-2-yl)ethanamine hydrochloride)

- 62590-71-0(2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanol)

- 2171196-20-4(3-(2R,3S)-3-(benzyloxy)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)

- 2229584-45-4(3-(4-ethynylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1071292-71-1((5-amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone)